

Application Notes and Protocols for Coomassie Blue G-250 Protein Quantification

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Compound of Interest

Compound Name: Acid Blue 15

Cat. No.: B1585269

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Introduction

The Coomassie Blue G-250 dye-binding assay, commonly known as the Bradford assay, is a rapid and sensitive method for the quantification of total protein concentration in a solution. The principle of this assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's maximum absorbance from 465 nm to 595 nm under acidic conditions. This color change from brown to blue is proportional to the amount of protein in the sample. The assay is widely used due to its simplicity, speed, and compatibility with many common laboratory reagents.

The binding of the dye primarily occurs with basic and aromatic amino acid residues, particularly arginine, lysine, and histidine.^{[1][2]} This interaction stabilizes the anionic, blue form of the Coomassie dye. The concentration of an unknown protein sample is determined by comparing its absorbance at 595 nm to a standard curve generated from a series of known concentrations of a standard protein, typically bovine serum albumin (BSA).^{[2][3]}

Key Experimental Protocols

Reagent Preparation: Coomassie Blue G-250 Reagent

Materials:

- Coomassie Brilliant Blue G-250 dye

- 95% Ethanol
- 85% Phosphoric acid
- Distilled or deionized water

Procedure:

- Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.[\[1\]](#)[\[4\]](#)
- To this solution, add 100 mL of 85% phosphoric acid.[\[1\]](#)[\[4\]](#)
- Bring the volume up to 1 liter with distilled water.[\[2\]](#)[\[4\]](#)
- Mix the solution thoroughly and filter it through Whatman No. 1 filter paper to remove any particulates.
- Store the reagent in a dark bottle at room temperature. The reagent is stable for several months.[\[4\]](#)

Note: Commercially available, pre-made Bradford reagent solutions are also widely used and offer convenience and consistency.[\[4\]](#)

Standard Protocol for Protein Quantification

This protocol is suitable for protein concentrations in the range of 100-1500 µg/mL.

1. Preparation of BSA Standards:

Prepare a series of BSA standards by diluting a stock solution (e.g., 2 mg/mL BSA) with the same buffer as your unknown samples. A typical standard curve can be prepared as follows:

Vial	Volume of Diluent (Buffer)	Volume and Source of BSA (2 mg/mL stock)	Final BSA Concentration (µg/mL)
A	0 µL	300 µL of stock	2000
B	125 µL	375 µL of stock	1500
C	325 µL	325 µL of stock	1000
D	175 µL	175 µL of vial B dilution	750
E	325 µL	325 µL of vial C dilution	500
F	325 µL	325 µL of vial E dilution	250
G	325 µL	325 µL of vial F dilution	125
H	400 µL	0 µL	0 (Blank)

2. Assay Procedure:

- Pipette 10 µL of each standard and unknown sample into separate, clean test tubes or wells of a 96-well microplate. It is recommended to perform each measurement in triplicate for accuracy.[\[5\]](#)
- Add 200 µL of the Coomassie Blue G-250 reagent to each tube or well.[\[5\]](#)
- Mix the contents thoroughly by vortexing or gentle pipetting.
- Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes. [\[6\]](#)
- Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
- Use the buffer-only sample (Blank) to zero the spectrophotometer.

3. Data Analysis:

- Subtract the average absorbance of the blank from the absorbance readings of the standards and unknown samples.
- Plot the net absorbance of the BSA standards versus their corresponding concentrations to generate a standard curve.
- Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve. Remember to account for any dilutions made to the original sample.

Micro-Assay Protocol

This protocol is suitable for more dilute protein samples, typically in the range of 1-25 µg/mL.

1. Preparation of BSA Standards:

Prepare a series of dilute BSA standards. For example, from a 1 mg/mL stock:

Standard	Concentration (µg/mL)
1	25
2	20
3	15
4	10
5	5
6	2.5
7	1
8 (Blank)	0

2. Assay Procedure:

- Add 1 mL of each standard and unknown sample to separate test tubes.

- Add 1 mL of the Coomassie Blue G-250 reagent to each tube.
- Mix well and incubate at room temperature for 5-10 minutes.
- Measure the absorbance at 595 nm against the blank.

3. Data Analysis:

Follow the same data analysis procedure as the standard protocol.

Data Presentation

Table 1: Example BSA Standard Curve Data (Standard Protocol)

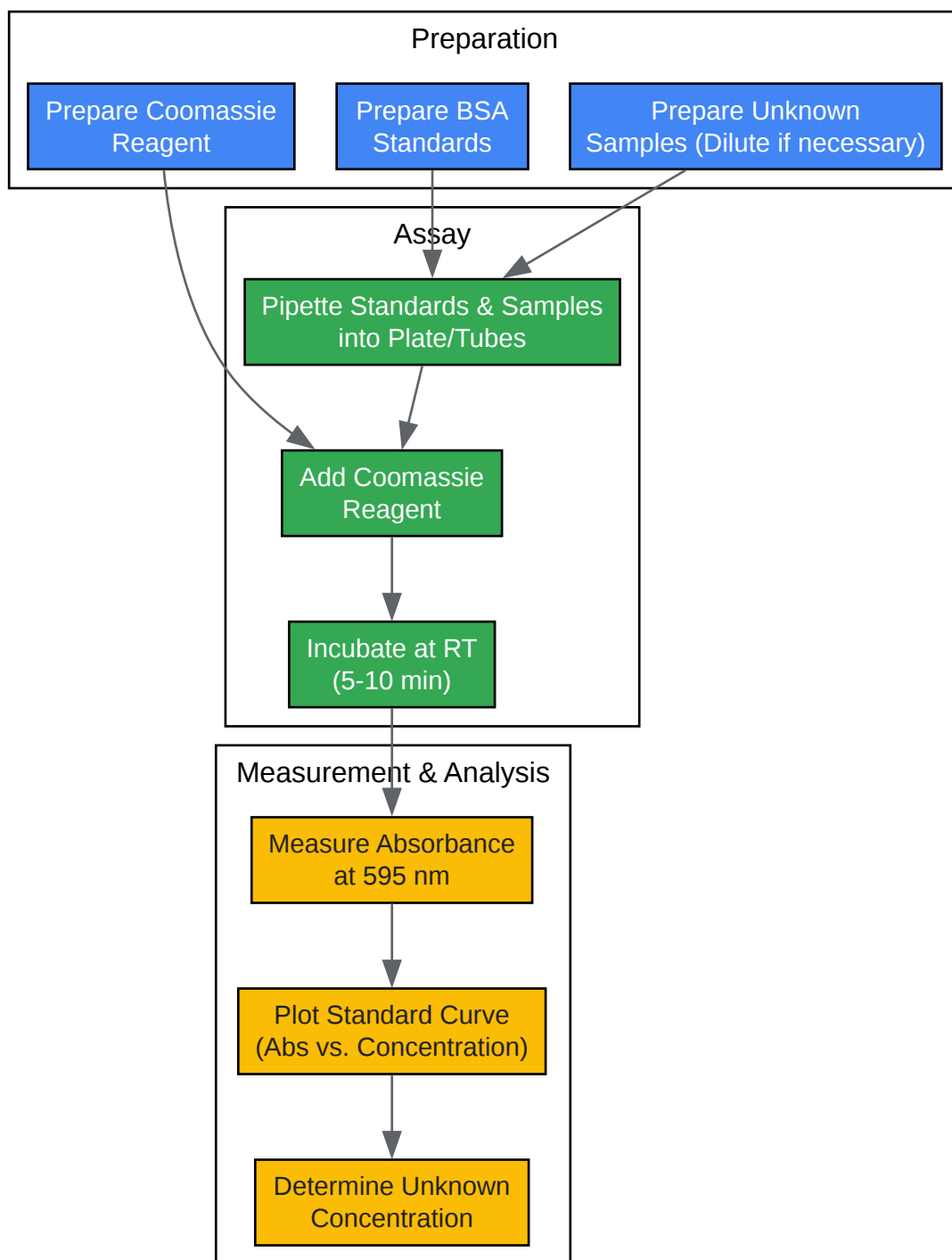
BSA Concentration ($\mu\text{g/mL}$)	Absorbance at 595 nm (Average of Triplicates)	Net Absorbance (Corrected for Blank)
0 (Blank)	0.052	0.000
125	0.235	0.183
250	0.418	0.366
500	0.751	0.699
750	1.024	0.972
1000	1.257	1.205
1500	1.589	1.537

Table 2: Common Interfering Substances

Substance	Maximum Compatible Concentration
Detergents	
SDS	>0.05% (w/v) causes interference
Triton X-100	>0.1% causes interference
Buffers	
Tris	2.0 M
HEPES	100 mM
Reducing Agents	
2-Mercaptoethanol	1.0 M
Dithiothreitol (DTT)	5 mM
Other	
Guanidine•HCl	3.5 M
Glycerol	10%
Ammonium sulfate	1.0 M

Note: This is not an exhaustive list. It is always recommended to prepare standards in the same buffer as the samples to account for potential interference.[\[1\]](#)[\[4\]](#)

Experimental Workflow Diagram



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Caption: Experimental workflow for the Coomassie Blue G-250 protein assay.

Troubleshooting

Issue	Possible Cause	Solution
Inaccurate or Inconsistent Results	Pipetting errors.	Use calibrated pipettes and ensure consistent technique. Run replicates.
Reagent not at room temperature.	Allow the Coomassie reagent to equilibrate to room temperature before use.	
Incorrect blank.	Ensure the blank contains the same buffer as the standards and samples.	
Low Absorbance	Protein concentration is too low.	Concentrate the sample or use the micro-assay protocol.
Presence of interfering substances.	Dilute the sample to reduce the concentration of the interfering substance. Alternatively, remove the substance via dialysis or buffer exchange.	
Protein has a low number of basic/aromatic amino acids.	The Coomassie assay response varies between proteins. Use a standard that is similar to the protein of interest, if possible.	
High Absorbance	Protein concentration is too high.	Dilute the sample to fall within the linear range of the standard curve.
Cuvettes or plate are dirty/stained.	Clean cuvettes thoroughly or use new disposable ones. Dye can stain quartz cuvettes.	
Precipitate Forms	High protein concentration.	Dilute the sample before adding the reagent.

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